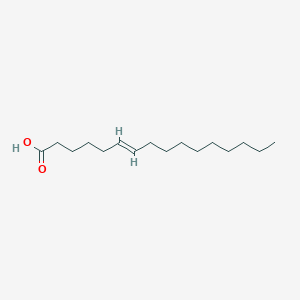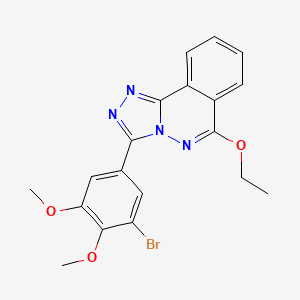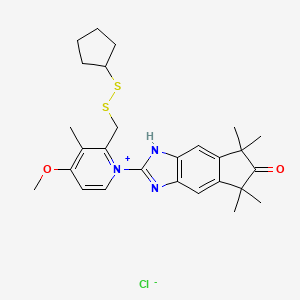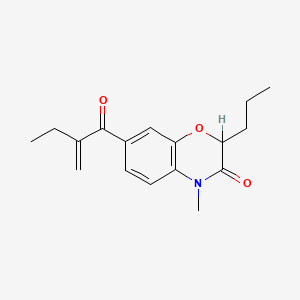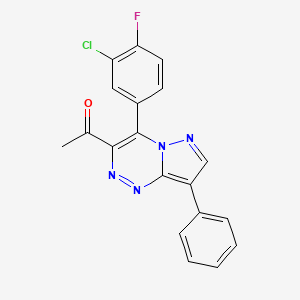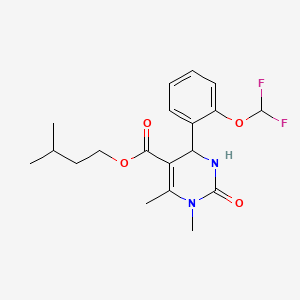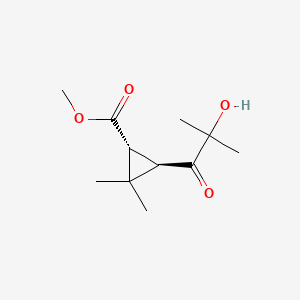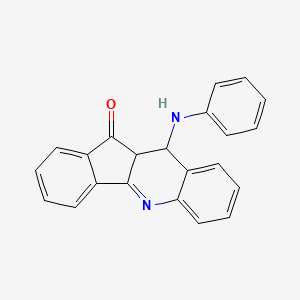
10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” is a complex organic compound that belongs to the class of indenoquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” typically involves multi-step organic reactions. One common method might include the condensation of an indenoquinoline precursor with aniline under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions might convert the compound into its corresponding amine derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.
Phenylamino Derivatives: Compounds with phenylamino groups attached to different core structures.
Uniqueness
“10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” is unique due to its specific combination of the indenoquinoline core and the phenylamino group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
88389-58-6 |
|---|---|
Formule moléculaire |
C22H16N2O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
10-anilino-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C22H16N2O/c25-22-16-11-5-4-10-15(16)20-19(22)21(23-14-8-2-1-3-9-14)17-12-6-7-13-18(17)24-20/h1-13,19,21,23H |
Clé InChI |
IGXPOUFTUVVPLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



